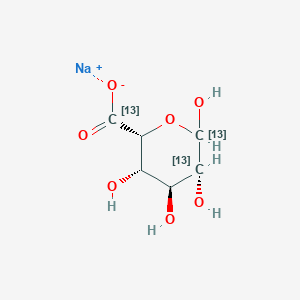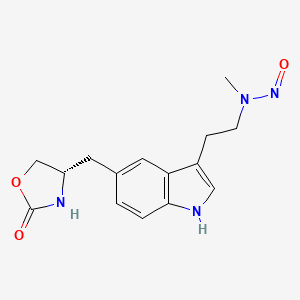
(S)-N-Methyl-N-(3-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)propyl)nitrous Amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Methyl-N-(3-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)propyl)nitrous Amide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, a common structure in many biologically active molecules, and an oxazolidinone ring, which is known for its versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-N-(3-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)propyl)nitrous Amide typically involves multiple steps. One common approach starts with the preparation of the indole derivative, followed by the introduction of the oxazolidinone ring. The final step involves the formation of the nitrous amide group.
Indole Derivative Preparation: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Oxazolidinone Ring Formation: The oxazolidinone ring can be introduced through a cyclization reaction involving an amino alcohol and a carbonyl compound.
Nitrous Amide Formation: The final step involves the reaction of the intermediate compound with nitrous acid to form the nitrous amide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-Methyl-N-(3-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)propyl)nitrous Amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrous amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and oxazolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving indole derivatives.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-N-Methyl-N-(3-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)propyl)nitrous Amide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole core can interact with various biological targets, while the oxazolidinone ring can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An antibiotic with an oxazolidinone ring, used to treat bacterial infections.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Oxazolidinone Derivatives:
Uniqueness
(S)-N-Methyl-N-(3-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)propyl)nitrous Amide is unique due to its combination of an indole core and an oxazolidinone ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in different scientific fields.
Propriétés
Formule moléculaire |
C15H18N4O3 |
|---|---|
Poids moléculaire |
302.33 g/mol |
Nom IUPAC |
N-methyl-N-[2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethyl]nitrous amide |
InChI |
InChI=1S/C15H18N4O3/c1-19(18-21)5-4-11-8-16-14-3-2-10(7-13(11)14)6-12-9-22-15(20)17-12/h2-3,7-8,12,16H,4-6,9H2,1H3,(H,17,20)/t12-/m0/s1 |
Clé InChI |
BQRPNGIADRSYJU-LBPRGKRZSA-N |
SMILES isomérique |
CN(CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)N=O |
SMILES canonique |
CN(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


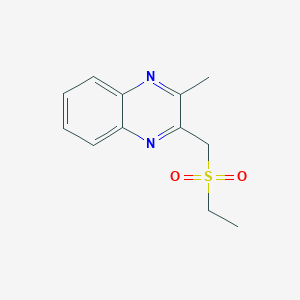
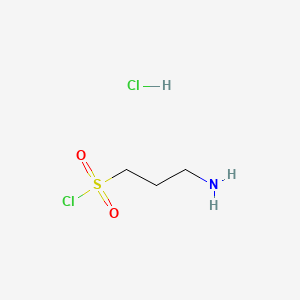
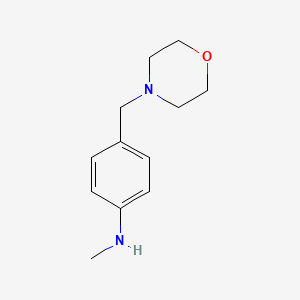

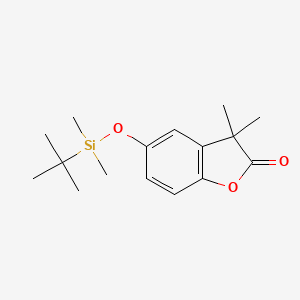
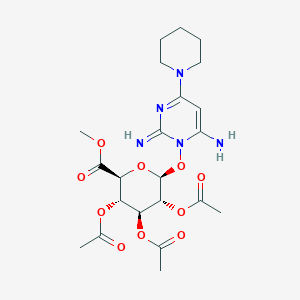
![Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-](/img/structure/B13855827.png)


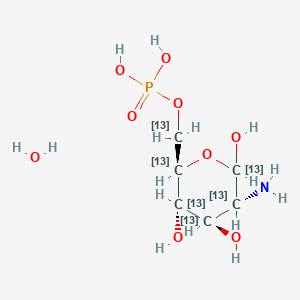
![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)
![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)

